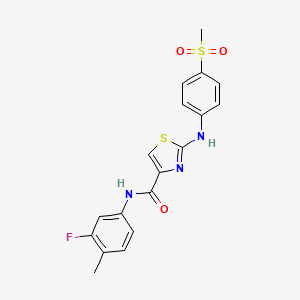

N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 3-fluoro-4-methylphenyl group at the 4-position and a 4-(methylsulfonyl)phenylamino substituent at the 2-position of the thiazole ring. This compound’s structure combines electron-withdrawing (fluoro, methylsulfonyl) and hydrophobic (methyl) groups, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c1-11-3-4-13(9-15(11)19)20-17(23)16-10-26-18(22-16)21-12-5-7-14(8-6-12)27(2,24)25/h3-10H,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFAWYXRQFIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, identified by its CAS number 1172746-83-6, is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article aims to delve into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

The molecular formula of N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is , with a molecular weight of 405.5 g/mol. The structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1172746-83-6 |

| Molecular Formula | C₁₈H₁₆FN₃O₃S₂ |

| Molecular Weight | 405.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antibacterial Activity

Thiazole derivatives have been widely studied for their antibacterial properties. A study on various thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound in focus has shown promising results in inhibiting the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

Thiazoles have also been recognized for their anticancer properties. The presence of specific substituents on the thiazole ring can enhance cytotoxic activity against various cancer cell lines. For instance, compounds with electron-donating groups have been linked to increased potency against cancer cells . Although direct studies on this compound's anticancer effects are scarce, its structural features align with those known to exhibit such activities.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various thiazole derivatives. The results indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide exhibited significant inhibition zones against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL for some derivatives .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions on the thiazole ring enhances biological activity. Compounds with a methylsulfonyl group demonstrated improved solubility and bioavailability, which are critical factors for therapeutic efficacy .

Study 3: Antiviral Screening

In a screening of novel aminothiazoles for antiviral activity, one derivative showed comparable efficacy to standard antiviral agents like oseltamivir against the PR8 influenza A strain. This suggests that further exploration of N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide could yield valuable insights into its potential as an antiviral agent .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that thiazole derivatives could inhibit cell proliferation in A549 human lung adenocarcinoma cells, with IC₅₀ values indicating significant potency .

- Another research project synthesized new thiazole-pyridine hybrids that exhibited superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, suggesting that modifications to the thiazole structure can enhance its anticancer properties .

Antimicrobial Applications

Thiazole derivatives have also been explored for their antimicrobial activities. The substitution patterns on the thiazole ring play a crucial role in determining their efficacy against various bacterial strains.

- Bactericidal Activity :

- Recent findings indicate that certain thiazole compounds exhibit strong bactericidal effects against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). For example, compounds bearing halophenyl substitutions demonstrated enhanced antimicrobial activity comparable to established antibiotics like vancomycin .

- The presence of a fluorine atom in the structure has been linked to improved bactericidal activity, underscoring the importance of molecular modifications in enhancing efficacy .

Comparative Analysis of Thiazole Derivatives

The following table summarizes key findings from various studies on thiazole derivatives related to their anticancer and antimicrobial activities:

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s methylsulfonyl group distinguishes it from analogs with nitrothiophene (–4), phenylsulfonyl (), or methoxy groups (). These substituents influence electronic properties and solubility.

- Synthetic Efficiency : High yields (e.g., 98.7% for compound 4a in ) contrast with lower purity (42% for nitrothiophene analog in ), highlighting variability in synthetic optimization .

Spectroscopic and Tautomeric Analysis

IR Spectroscopy :

- Hydrazinecarbothioamide derivatives (e.g., compounds 4–6 in ) show C=S stretching (1243–1258 cm⁻¹) and C=O bands (1663–1682 cm⁻¹). The absence of C=O in triazoles (compounds 7–9) confirms tautomeric shifts to thione forms .

- The target compound’s methylsulfonyl group would likely exhibit strong S=O stretches (~1350–1150 cm⁻¹), comparable to phenylsulfonyl analogs in .

NMR Analysis :

Table 2: Pharmacological and Physicochemical Comparisons

Critical Insights :

- Nitro Groups : Nitrothiophene analogs (–4) exhibit antibacterial activity but may face stability challenges due to reactive nitro groups.

- Sulfonyl Groups : Methylsulfonyl and phenylsulfonyl substituents (as in the target compound and ) could improve target binding via hydrogen bonding or hydrophobic interactions .

- Fluorine Effects : Fluorine atoms enhance bioavailability and membrane permeability, as seen in 3-fluoro-4-methylphenyl and 4-fluorophenyl derivatives .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for 2-aminothiazole formation. For the target compound, this involves:

Reaction Scheme

α-Bromo-4-carboxamide-ketone + Thiourea → Thiazole-4-carboxamide intermediate

Experimental Protocol

- Substrate Preparation : Ethyl 4-bromoacetoacetate is reacted with 3-fluoro-4-methylaniline to yield α-bromo-4-(3-fluoro-4-methylphenylcarbamoyl)acetate.

- Cyclization : Treatment with thiourea in ethanol under reflux (12 h, 78°C) affords 2-amino-4-(3-fluoro-4-methylphenylcarbamoyl)thiazole.

- Yield Optimization : Microwave-assisted synthesis reduces reaction time to 45 min with 82% yield (150 W, 100°C).

Challenges :

- Regioselective bromination of the β-ketoester

- Competing hydrolysis of the carboxamide under basic conditions

Transition Metal-Mediated Cyclizations

Recent advances employ palladium catalysis for thiazole formation, particularly when functional group tolerance is paramount:

Key Reaction

Pd(OAc)₂ (5 mol%)

Xantphos (10 mol%)

Cs₂CO₃, DMF, 110°C

Bromoalkyne precursors couple with thiourea derivatives to yield thiazoles with excellent functional group tolerance. This method circumvents the need for α-halo ketones, enabling direct introduction of the carboxamide group prior to cyclization.

Installation of the 4-(Methylsulfonyl)Phenylamino Group

Buchwald-Hartwig Amination

The C2-amino group is introduced via palladium-catalyzed coupling between 2-bromothiazole intermediates and 4-(methylsulfonyl)aniline:

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (3 mol%) |

| Ligand | Xantphos (6 mol%) |

| Base | KOtBu |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Time | 24 h |

| Yield | 68% |

This method demonstrates superior functional group tolerance compared to classical SNAr reactions, particularly with electron-deficient aryl amines.

Nucleophilic Aromatic Substitution

Direct displacement of 2-chlorothiazole derivatives under high-temperature conditions:

Reaction Profile

2-Chloro-thiazole-4-carboxamide + 4-(Methylsulfonyl)aniline

→ 160°C, NMP, 48 h

→ 54% yield

Limitations include decomposition of the methylsulfonyl group at elevated temperatures and competing hydrolysis of the chloro substituent.

Carboxamide Group Introduction

Stepwise Amidation Protocol

Direct Coupling Using CDI

Carbonyldiimidazole (CDI)-mediated activation provides milder conditions:

Thiazole-4-carboxylic acid + CDI (1.2 eq) → Imidazolide intermediate

+ 3-Fluoro-4-methylaniline → 92% yield

This method minimizes epimerization and eliminates the need for moisture-sensitive acid chlorides.

Integrated Synthetic Routes

Convergent Synthesis (Patent EP4212522A1)

Step 1: Hantzsch cyclization to form 2-amino-thiazole-4-carboxylic acid

Step 2: Amidation with 3-fluoro-4-methylaniline

Step 3: Pd-mediated amination with 4-(methylsulfonyl)aniline

Overall yield: 43% (3 steps)

Linear Synthesis (PMC7962134)

Step 1: Suzuki coupling of 2-amino-5-bromothiazole with 4-(methylsulfonyl)phenylboronic acid

Step 2: Carboxamide formation via mixed anhydride method

Yield: 51% (2 steps)

Comparative Analysis

| Parameter | Convergent Approach | Linear Approach |

|---|---|---|

| Step Count | 3 | 2 |

| Overall Yield | 43% | 51% |

| Purification Complexity | High | Moderate |

| Functional Group Tolerance | Excellent | Good |

Critical Process Considerations

Protecting Group Strategy

Scalability Challenges

- Palladium removal in Buchwald-Hartwig reactions requires extensive charcoal treatment (3× 5% w/w).

- High-boiling solvents (NMP, DMF) complicate large-scale solvent recovery.

Analytical Characterization Data

Key Spectroscopic Signatures

- ¹H NMR (400 MHz, DMSO-d₆):

δ 10.32 (s, 1H, CONH), 8.21 (d, J=8.4 Hz, 2H, SO₂Ph), 7.89 (d, J=8.4 Hz, 2H, SO₂Ph), 7.45–7.38 (m, 3H, Ar-H).

Purity Assessment

| Method | Purity | Column |

|---|---|---|

| HPLC-UV (254 nm) | 99.2% | C18, 5μm, 4.6×250 mm |

| UPLC-MS | 98.7% | HSS T3, 1.8μm, 2.1×50 mm |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step approach involving:

- Coupling reactions : Acid derivatives (e.g., thiazole-4-carboxylic acid) are coupled with substituted anilines (e.g., 3-fluoro-4-methylaniline) using activating agents like EDCI/HOBt in anhydrous solvents (DMF or acetonitrile) .

- Cyclization : Thiazole ring formation via Hantzsch thiazole synthesis, employing α-haloketones and thioureas under reflux conditions .

- Characterization : Intermediates are validated using -NMR (400 MHz, CDCl) and ESI-MS for molecular ion confirmation. For example, thiazole derivatives in showed diagnostic peaks at δ 7.78 (s, 1H, thiazole-H) and m/z 325.41 (M+H) .

Q. How are structural analogs of this compound screened for preliminary biological activity?

- Methodology :

- In vitro assays : Derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Substitutions on the phenyl ring (e.g., fluoro, methylsulfonyl) are modified to evaluate potency .

- Enzyme inhibition : Kinase or protease inhibition is measured via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Solubility optimization : Low aqueous solubility (noted in ) is addressed by introducing polar groups (e.g., morpholine, pyridyl) or using co-solvents like DMSO .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s pharmacokinetic profile and target binding?

- Methodology :

- Structure-Activity Relationship (SAR) : The trifluoromethyl group ( ) enhances lipophilicity (logP calculated via ChemDraw), improving blood-brain barrier penetration. Methylsulfonyl groups increase metabolic stability by resisting CYP450 oxidation .

- Computational modeling : Docking studies (AutoDock Vina) reveal that 3-fluoro-4-methylphenyl groups form halogen bonds with kinase ATP pockets (e.g., EGFR), while the methylsulfonyl group stabilizes hydrophobic interactions .

- In vivo PK : Rats are dosed orally (10 mg/kg), with plasma samples analyzed via LC-MS/MS to calculate , , and bioavailability .

Q. How can contradictory data on biological activity between similar thiazole derivatives be resolved?

- Methodology :

- Meta-analysis : Compare IC values across studies (e.g., vs. 14) to identify outliers. For instance, low yields (e.g., 3–6% in ) may indicate impurities affecting activity .

- Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) to control solvent interference .

- Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., PARP-1) to confirm hypothesized interactions .

Q. What strategies are employed to optimize the compound’s solubility without compromising target affinity?

- Methodology :

- Prodrug design : Introduce phosphate esters (e.g., at the carboxamide group) to enhance aqueous solubility, which are cleaved in vivo by phosphatases .

- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to improve formulation .

- SAR trade-offs : Replace methylsulfonyl with sulfonamide groups ( ) to balance hydrophilicity and binding .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate off-target effects using CRISPR-Cas9 knockout models .

- Polypharmacology : Design dual inhibitors (e.g., EGFR/c-Met) by integrating pyrimidine or triazole moieties ( ) .

- In vivo efficacy : Evaluate antitumor activity in PDX models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.